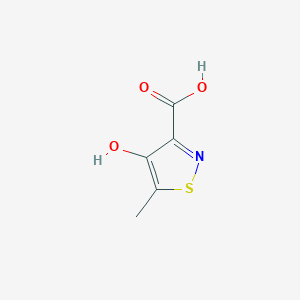
L-Glutamine, N-acetyl-L-alanyl-L-histidyl-L-lysyl-L-lysylglycyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamine, N-acetyl-L-alanyl-L-histidyl-L-lysyl-L-lysylglycyl-: is a complex peptide compound that combines multiple amino acids. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and industrial processes. The combination of L-glutamine with other amino acids such as N-acetyl-L-alanine, L-histidine, L-lysine, and glycine results in a molecule with unique properties and functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, N-acetyl-L-alanyl-L-histidyl-L-lysyl-L-lysylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling Reaction: The activated amino acids are coupled to the growing peptide chain on the resin under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using specific reagents (e.g., TFA for Fmoc groups) to expose reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using strong acids like TFA, followed by purification through HPLC.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant methods, genes encoding the peptide sequence are inserted into microbial hosts (e.g., E. coli), which then express the peptide. The peptide is subsequently purified from the microbial culture.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the histidine and lysine residues, forming oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, using reagents like DTT or TCEP.
Substitution: Substitution reactions can occur at the amino groups of lysine residues, often using acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylating agents like acetic anhydride or succinic anhydride.
Major Products
Oxidized Peptides: Products with oxidized histidine or lysine residues.
Reduced Peptides: Peptides with reduced disulfide bonds.
Acylated Peptides: Peptides with acyl groups attached to lysine residues.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model peptide for studying peptide synthesis, folding, and interactions. It serves as a substrate in enzymatic assays to investigate protease activity.
Biology
In biological research, the compound is utilized to study protein-protein interactions, cellular uptake mechanisms, and metabolic pathways involving amino acids.
Medicine
Medically, the compound has potential applications in drug delivery systems, where it can be used to target specific tissues or cells. It is also explored for its role in enhancing immune responses and wound healing.
Industry
Industrially, the compound is used in the production of specialized biomaterials and as an additive in cell culture media to support cell growth and viability.
作用機序
The mechanism of action of L-Glutamine, N-acetyl-L-alanyl-L-histidyl-L-lysyl-L-lysylglycyl- involves its interaction with cellular receptors and enzymes. The compound can be internalized by cells through amino acid transporters and subsequently participate in various metabolic pathways. It may enhance protein synthesis, modulate immune responses, and promote cell proliferation and differentiation.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide used in parenteral nutrition and cell culture.
N-Acetyl-L-alanyl-L-glutamine: A stable dipeptide used in cell culture media.
L-Glutamine: A single amino acid essential for protein synthesis and cellular metabolism.
Uniqueness
L-Glutamine, N-acetyl-L-alanyl-L-histidyl-L-lysyl-L-lysylglycyl- is unique due to its complex structure, combining multiple amino acids with distinct functional groups. This complexity allows it to participate in a broader range of biochemical interactions and applications compared to simpler peptides or single amino acids.
特性
CAS番号 |
826990-35-6 |
|---|---|
分子式 |
C30H51N11O9 |
分子量 |
709.8 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C30H51N11O9/c1-17(37-18(2)42)26(45)41-23(13-19-14-34-16-36-19)29(48)40-21(8-4-6-12-32)28(47)39-20(7-3-5-11-31)27(46)35-15-25(44)38-22(30(49)50)9-10-24(33)43/h14,16-17,20-23H,3-13,15,31-32H2,1-2H3,(H2,33,43)(H,34,36)(H,35,46)(H,37,42)(H,38,44)(H,39,47)(H,40,48)(H,41,45)(H,49,50)/t17-,20-,21-,22-,23-/m0/s1 |
InChIキー |
BWCXPGHPGWNSEG-RSYUGDCRSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)C |
正規SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B14219305.png)

![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)


![3,5-Pyrazolidinedione, 4-[[2,3-dimethyl-4-(1-pentynyl)phenyl]methylene]-](/img/structure/B14219333.png)


![N-Methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14219344.png)
![1-[(4S)-4-Benzyl-2,2-dimethyl-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14219353.png)
